molecular formula C22H20N4O4 B2827853 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034414-88-3

3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2827853
CAS No.: 2034414-88-3
M. Wt: 404.426
InChI Key: QTKZHDWYRAVUNT-UHFFFAOYSA-N
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Description

This compound is a small molecule that has been studied as a potential inhibitor of the BRD4 bromodomain . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .


Synthesis Analysis

The synthesis of this compound involves structure-based design, focusing on exploration of the 2’ or 3’ position to afford novel inhibitors that may avoid potential metabolically unstable sites . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔTm value of 7.8 °C as evaluated in thermal shift assay (TSA) .


Molecular Structure Analysis

The docking studies revealed the binding mode of the compounds with the active site of BRD4 (1) . In silico predictions indicated that these compounds possessed good drug-likeness and pharmacokinetic profile .

Scientific Research Applications

Novel Synthesis Methods

  • Ultrasound-Assisted Synthesis of Benzimidazoquinazolinones : A study by Chen et al. (2016) discussed an ultrasound-assisted synthesis method for creating benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing the innovative approaches to synthesizing complex quinazoline derivatives, potentially relevant for the compound of interest (Chen, Chung, Narhe, & Sun, 2016).

Anticancer Activity

  • Cytotoxic Evaluation of Quinazolinone Derivatives : Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines, indicating the potential of quinazoline derivatives as anticancer agents. This suggests the compound could have similar applications (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

Enantiomeric Separation

  • Liquid Chromatography of Piperidine-2,6-dione Drugs : Overbeke et al. (1997) explored the chromatographic resolution of drugs with a piperidine-2,6-dione structure, a method that could be applied for the separation or analysis of similar compounds, highlighting analytical applications (Overbeke, Aboul‐Enein, Baeyens, Weken, & Dewaele, 1997).

Antibacterial and Antiviral Properties

  • Use of Gyrase Resistance Mutants : A study by German et al. (2008) used gyrase resistance mutants to guide the selection of 8-methoxy-quinazoline-2,4-diones, demonstrating the utility of quinazoline derivatives in developing antimicrobial agents, which may extend to the compound of interest (German, Malik, Rosen, Drlica, & Kerns, 2008).

Future Directions

The compound shows promise as a potential therapeutic agent, particularly in the treatment of cancer and inflammation . Future research could focus on further optimizing the structure of the compound to improve its potency and selectivity, conducting preclinical and clinical trials to evaluate its safety and efficacy in vivo, and exploring its potential applications in the treatment of other diseases.

Properties

IUPAC Name

3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c27-20(13-18-15-5-2-4-8-19(15)30-24-18)25-11-9-14(10-12-25)26-21(28)16-6-1-3-7-17(16)23-22(26)29/h1-8,14H,9-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKZHDWYRAVUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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